epsilon-N-Citraconylaminocaproate

Descripción general

Descripción

Epsilon-N-Citraconylaminocaproate is a chemical compound with the molecular formula C₁₁H₁₅NO₄. It is characterized by the presence of a caproic acid (hexanoic acid) chain linked to a citraconyl group at the epsilon (ε) position through an amide bond. This compound is primarily used in research and has various applications in scientific fields such as chemistry, biology, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of epsilon-N-Citraconylaminocaproate typically involves the reaction of citraconic anhydride with epsilon-aminocaproic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reactants: Citraconic anhydride and epsilon-aminocaproic acid.

Solvent: An appropriate solvent such as dichloromethane or tetrahydrofuran is used.

Catalyst: A catalyst like triethylamine may be employed to facilitate the reaction.

Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

Epsilon-N-Citraconylaminocaproate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the citraconyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or esters.

Aplicaciones Científicas De Investigación

Epsilon-N-Citraconylaminocaproate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the development of materials with specific optical and electronic properties, such as in the creation of metasurfaces and graphene plasmonics.

Mecanismo De Acción

The mechanism of action of epsilon-N-Citraconylaminocaproate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that alter the protein’s function. This interaction can affect various biochemical pathways, including signal transduction and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

Epsilon-Aminocaproic Acid: A derivative of lysine, used as an antifibrinolytic agent.

Citraconic Anhydride: Used in the synthesis of various organic compounds.

Hexanoic Acid: A fatty acid used in the production of esters and as a flavoring agent.

Uniqueness

Epsilon-N-Citraconylaminocaproate is unique due to its specific structure, which combines the properties of both citraconyl and caproic acid moieties. This unique combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.

Actividad Biológica

Epsilon-N-Citraconylaminocaproate (also known as epsilon-N-citraconyl-6-aminocaproic acid) is a compound that has garnered interest in various fields due to its unique biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its structural components, which include a citraconyl group attached to an aminocaproic acid backbone. The presence of these functional groups contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃O₄ |

| Molecular Weight | 185.20 g/mol |

| Solubility | Soluble in water |

| pH | Neutral |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, which could be beneficial in treating conditions where enzyme activity is detrimental.

- Cell Signaling Modulation : this compound may influence intracellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Research Findings : In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound led to a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent.

Therapeutic Applications

This compound holds promise for several therapeutic applications:

- Infection Control : Its antimicrobial properties make it a candidate for developing new antibiotics or antiseptics.

- Chronic Inflammatory Diseases : Given its anti-inflammatory effects, it may be useful in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

- Cancer Research : Preliminary studies suggest that the compound may inhibit tumor growth through its effects on cell signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Notable Features |

|---|---|---|---|

| Epsilon-Aminocaproic Acid | Moderate | Low | Commonly used in surgery |

| Citraconic Acid | Low | Moderate | Used as a precursor in synthesis |

| This compound | High | High | Unique dual activity |

Propiedades

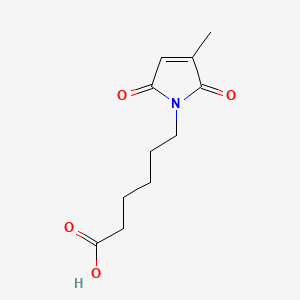

IUPAC Name |

6-(3-methyl-2,5-dioxopyrrol-1-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-8-7-9(13)12(11(8)16)6-4-2-3-5-10(14)15/h7H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUUOOAJTRWHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200936 | |

| Record name | epsilon-N-Citraconylaminocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52898-20-1 | |

| Record name | epsilon-N-Citraconylaminocaproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052898201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-N-Citraconylaminocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.